![molecular formula C30H38N4O4 B12608507 3,3'-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole] CAS No. 648441-16-1](/img/structure/B12608507.png)
3,3'-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole] is a synthetic organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound consists of a dodecane backbone with two 1,2,4-oxadiazole rings substituted with benzyloxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole] typically involves the following steps:
Formation of 1,2,4-oxadiazole rings: This can be achieved through the cyclization of appropriate nitrile oxides with amidoximes under controlled conditions.
Attachment of benzyloxy groups: The benzyloxy groups are introduced via nucleophilic substitution reactions, where benzyl alcohol reacts with the oxadiazole rings.
Linking with dodecane: The final step involves the coupling of the two benzyloxy-substituted oxadiazole rings with a dodecane chain, often using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole] can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The oxadiazole rings can be reduced to form amine derivatives.
Substitution: The benzyloxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxadiazole derivatives.
Applications De Recherche Scientifique
3,3’-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3,3’-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-(Dodecane-1,12-diyl)bis[1-methyl-1H-benzo[d]imidazol-3-ium] bromide
- 3,3’-(Dodecane-1,12-diyl)bis[1-methylimidazolium] 5,5’-azotetrazolate
Uniqueness
3,3’-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole] is unique due to its specific structural features, such as the presence of benzyloxy groups and the dodecane linker, which confer distinct chemical and physical properties. These features make it particularly suitable for applications in advanced materials and drug delivery systems.
Propriétés
Numéro CAS |
648441-16-1 |
|---|---|
Formule moléculaire |
C30H38N4O4 |
Poids moléculaire |
518.6 g/mol |
Nom IUPAC |
5-phenylmethoxy-3-[12-(5-phenylmethoxy-1,2,4-oxadiazol-3-yl)dodecyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C30H38N4O4/c1(3-5-7-15-21-27-31-29(37-33-27)35-23-25-17-11-9-12-18-25)2-4-6-8-16-22-28-32-30(38-34-28)36-24-26-19-13-10-14-20-26/h9-14,17-20H,1-8,15-16,21-24H2 |
Clé InChI |
KTRMZESLKWKIAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=NC(=NO2)CCCCCCCCCCCCC3=NOC(=N3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


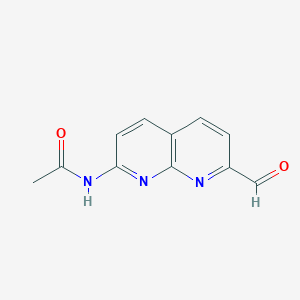
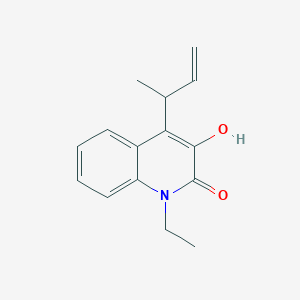
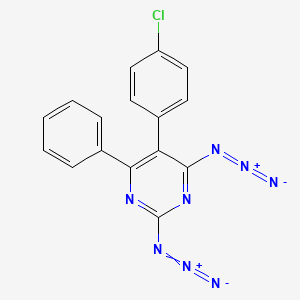


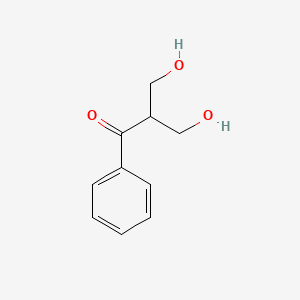
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 6-amino-1-(1,1-dimethylethyl)-, ethyl ester](/img/structure/B12608478.png)
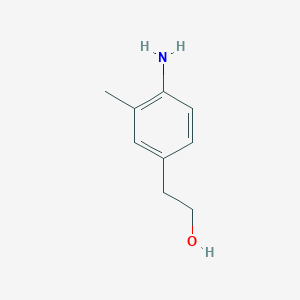
![Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]-](/img/structure/B12608488.png)
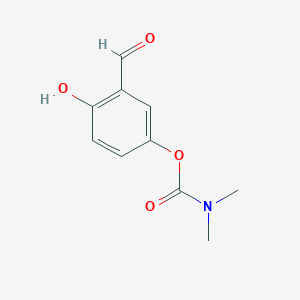
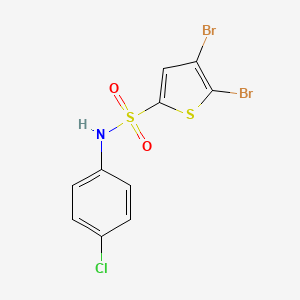
![(Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B12608500.png)
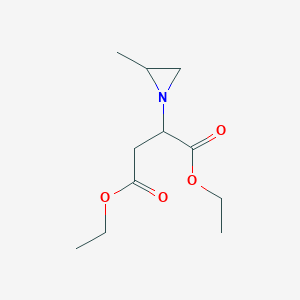
![4-{[3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethynyl}pyridine](/img/structure/B12608505.png)
